2-Amino-5-phenyltetrazole
Description
2-Amino-5-phenyltetrazole is a nitrogen-rich heterocyclic compound characterized by a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a phenyl group at position 5 and an amino group at position 2. Its synthesis typically involves cyclization reactions, such as the interaction of phenyl-substituted nitriles with sodium azide under acidic conditions, or modifications of pre-functionalized tetrazole precursors .
Properties
CAS No. |
23579-47-7 |
|---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-phenyltetrazol-2-amine |
InChI |
InChI=1S/C7H7N5/c8-12-10-7(9-11-12)6-4-2-1-3-5-6/h1-5H,8H2 |
InChI Key |
SAMZJHKVTAZLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: 5-Aminotetrazole Derivatives
The substitution pattern on the tetrazole ring significantly influences reactivity and applications:
Key Insight: The phenyl group in this compound enhances aromatic interactions and steric bulk, improving binding affinity in biological targets compared to non-aromatic analogues .
Functional Analogues: Thiazole and Benzoxazole Derivatives
Heterocycles with different ring systems exhibit divergent biological and chemical behaviors:
Key Insight : Tetrazoles exhibit higher nitrogen content and metabolic stability compared to thiazoles, making them preferable in energetic materials and metal coordination complexes .
Nitro-Substituted Analogues
Nitro groups alter electronic properties and bioactivity:
Key Insight : Nitro groups increase electrophilicity and reactivity in nucleophilic substitutions, but phenyl groups enhance hydrophobic interactions in drug-receptor binding .
Q & A
Q. What are the standard synthetic protocols for 2-Amino-5-phenyltetrazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization reactions. For example, hydrazide derivatives can react with thiourea or nitriles under reflux conditions. A representative method includes:
Reaction Setup : Dissolve 2-phenyltetrazole precursors in polar aprotic solvents (e.g., DMSO or DMF) and heat under reflux (110–130°C) for 12–18 hours .
Workup : Distill under reduced pressure, cool, and precipitate the product in ice water.
Purification : Recrystallize using ethanol-water mixtures.
Optimization Tips :
- Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of precursor to thiourea).
- Use catalysts like phosphorus oxychloride to enhance cyclization efficiency .
- Monitor reaction progress via TLC or HPLC.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 175.
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Screening :
- Cytotoxicity :
- MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values.
- Antioxidant Activity :
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Methodological Answer: Contradictions often arise from:
- pH-Dependent Activity : Test compound stability and activity across pH 5–8 (e.g., antimicrobial efficacy may decline at neutral pH) .
- Strain Variability : Use standardized microbial strains (e.g., ATCC references).
- Assay Conditions : Control temperature (37°C ± 0.5°C) and incubation time (18–24 hours).
Resolution Workflow :
Replicate experiments under reported conditions.
Cross-validate with orthogonal assays (e.g., disk diffusion vs. microdilution).
Perform statistical analysis (ANOVA, p < 0.05).
Q. What advanced synthetic strategies improve regioselectivity in this compound derivatives?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 2 hours with 85% yield .
- Flow Chemistry : Enhance scalability using continuous reactors (residence time: 30 min, 90°C) .
- Catalytic Systems :
- Ionic liquids (e.g., [BMIM][BF₄]) improve regioselectivity for 5-substituted products .
- Metal catalysts (e.g., CuI) for cross-coupling reactions to introduce aryl groups.
Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?
Methodological Answer:
- Key Modifications :
- Phenyl Group Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance antimicrobial activity .
- Amino Group Functionalization : Acetylation reduces cytotoxicity while retaining activity .
- Computational Tools :
- Molecular Docking : Predict binding to cyclooxygenase (COX-2) or bacterial enzymes (e.g., dihydrofolate reductase) .
- QSAR Models : Use Hammett constants (σ) to correlate substituent effects with bioactivity.
Q. What methodologies assess the stability of this compound under storage and experimental conditions?
Methodological Answer:
Q. How should safety protocols be adapted for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
